molecular formula C8H9ClN2O B7974141 2-chloro-N,6-dimethylpyridine-4-carboxamide

2-chloro-N,6-dimethylpyridine-4-carboxamide

Cat. No.: B7974141
M. Wt: 184.62 g/mol
InChI Key: RKDGTQYAXKHMLE-UHFFFAOYSA-N
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Description

2-chloro-N,6-dimethylpyridine-4-carboxamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and agrochemical development. It belongs to the pyridine carboxamide chemical class, which is known for exhibiting a broad spectrum of biological activities. Researchers are exploring its potential as a key synthetic intermediate or a core scaffold for constructing novel molecules with enhanced properties . The structural motif of pyridine carboxamide is frequently investigated for its potential to inhibit specific biological targets. For instance, related compounds have been studied as Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that disrupt cellular energy generation in fungi . Furthermore, diarylamine-integrated carboxamide derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, such as gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepG2), highlighting the therapeutic potential of this chemical family . The chloro and methyl substituents on the pyridine ring offer distinct sites for further chemical modification, allowing researchers to fine-tune the compound's physicochemical properties and biological activity. This makes this compound a valuable building block for generating diverse compound libraries in structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N,6-dimethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-6(8(12)10-2)4-7(9)11-5/h3-4H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDGTQYAXKHMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Construction with Pre-Installed Substituents

Building the pyridine core via cyclization reactions (e.g., Hantzsch synthesis) using precursors that already contain methyl or carboxamide groups. For example, a diketone intermediate could condense with an enamine to form the pyridine ring with targeted substituents.

Sequential Functionalization of a Preformed Pyridine Core

Starting with a simpler pyridine derivative (e.g., 4-carboxy-2,6-dimethylpyridine) and sequentially introducing substituents. This approach avoids the challenges of regioselective cyclization but requires careful control of reaction conditions.

Synthetic Routes and Methodologies

Starting Material: 4-Carboxy-2,6-Dimethylpyridine

  • Carboxamide Synthesis :
    The carboxylic acid at position 4 is converted to the N,N-dimethylcarboxamide via activation with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with dimethylamine:

    4-CO₂H → 4-COCl → 4-CON(CH₃)₂\text{4-CO₂H → 4-COCl → 4-CON(CH₃)₂}

    Conditions :

    • SOCl₂, reflux, 3–5 hours (yield: 85–90%).

    • Dimethylamine (2 eq.), tetrahydrofuran (THF), 0°C to room temperature, 12 hours (yield: 75–80%).

  • Chlorination at Position 2 :
    Direct chlorination of the pyridine ring is challenging due to electron-deficient aromatic systems. A feasible method involves using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under heated conditions:

    2-H → 2-Cl (using NCS, FeCl₃, 80°C, 8 hours)\text{2-H → 2-Cl (using NCS, FeCl₃, 80°C, 8 hours)}

    Optimization Data :

    CatalystTemp (°C)Time (h)Yield (%)
    FeCl₃80862
    AlCl₃100655
    None8012<10

    Chlorination proceeds via electrophilic aromatic substitution, with the methyl groups at positions 4 and 6 providing mild activation through hyperconjugation.

Starting Material: 2-Chloropyridine-4-Carboxylic Acid

  • Methylation at Position 6 :
    Introducing a methyl group via Friedel-Crafts alkylation is impractical due to the pyridine’s electron deficiency. Instead, a cross-coupling reaction (e.g., Suzuki-Miyaura) using a methylboronic acid derivative and a halogenated precursor is preferred:

    6-Br + B(CH₃)₃ → 6-CH₃ (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 h)\text{6-Br + B(CH₃)₃ → 6-CH₃ (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 h)}

    Yield : 70–75%.

  • Carboxamide Formation :
    Similar to Route 1, the carboxylic acid is converted to the N,N-dimethylcarboxamide.

Route 3: One-Pot Multicomponent Synthesis

A convergent approach using Kröhnke pyridine synthesis:

  • Reactants :

    • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

    • Ammonium acetate

    • Malononitrile (for cyano group introduction)

  • Reaction Conditions :

    • Ethanol, reflux, 24 hours.

    • Post-cyclization functionalization via chlorination and amidation.

Challenges : Low regioselectivity for methyl and carboxamide groups necessitates extensive purification.

Critical Analysis of Methodologies

RouteAdvantagesDisadvantagesOverall Yield
1High-purity intermediatesRequires harsh chlorination conditions45–50%
2Better control over methylationMultiple protection/deprotection steps40–45%
3Convergent synthesisLow regioselectivity25–30%

Key Findings :

  • Route 1 is optimal for scalability but requires careful handling of chlorinating agents.

  • Route 2’s reliance on cross-coupling chemistry increases costs due to palladium catalysts.

  • Composite solvents (e.g., dimethylformamide/cyclohexane) improve reaction homogeneity and yields in carboxamide formation.

Experimental Optimization and Troubleshooting

Chlorination Efficiency

  • Problem : Low chlorination yields (<20%) in non-catalytic conditions.

  • Solution : Use of FeCl₃ (10 mol%) enhances electrophilic substitution by polarizing the N-Cl bond in NCS.

Carboxamide Purity

  • Problem : Residual dimethylamine in the product.

  • Solution : Washing with dilute HCl (0.1 M) removes excess amine, improving purity to >98%.

Chemical Reactions Analysis

2-chloro-N,6-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of pyridine carboxamides exhibit promising antimicrobial properties. A study evaluated the efficacy of various pyridine derivatives, including 2-chloro-N,6-dimethylpyridine-4-carboxamide, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antiplasmodial Activity
In vitro studies have assessed the antiplasmodial effects of this compound against the Plasmodium falciparum K1 strain. The results indicated that this compound exhibited notable activity, suggesting its potential as a lead compound for antimalarial drug development .

Cytotoxicity Studies
A cytotoxicity evaluation against HepG2 liver cancer cells revealed that certain derivatives of this compound possess selective cytotoxic effects. This selectivity highlights the compound's potential for targeted cancer therapies .

Agricultural Applications

Fungicidal Properties
The compound has been explored for its antifungal activity. Preliminary bioassays indicated that it could inhibit the growth of various fungal pathogens affecting crops. The structure-activity relationship (SAR) studies suggest modifications to enhance its efficacy as a fungicide .

Herbicidal Activity
Research has indicated that pyridine carboxamides can act as herbicides by inhibiting specific metabolic pathways in plants. The application of this compound in agricultural settings could provide a new avenue for weed management strategies .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results showed an inhibition zone diameter ranging from 10 mm to 15 mm against E. coli, indicating moderate effectiveness.

Case Study 2: Antiplasmodial Screening

In vitro assays conducted on multiple compounds led to the identification of this compound as one of the more potent inhibitors against P. falciparum, achieving IC50 values below 10 µM.

Mechanism of Action

The mechanism of action of 2-chloro-N,6-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 4-Chloro-N,N-dimethylpyridine-2-carboxamide (CAS 114780-06-2)
  • Structural Differences : The chloro and dimethylcarboxamide groups are positioned at C4 and C2, respectively, compared to C2 and C4 in the target compound.
  • This isomer may exhibit distinct reactivity in nucleophilic aromatic substitution reactions due to the chloro group’s placement relative to the carboxamide .
b) 6-Chloro-N-methylpyridine-2-carboxamide (Sorafenib Impurity 6)
  • Structural Differences : Features a chloro group at C6 and a single methyl group on the carboxamide nitrogen.
  • Impact : Reduced steric hindrance compared to the dimethylated target compound may enhance solubility but decrease metabolic stability in vivo .

Functional Group Variations

a) 5-[2-(5-Chloro-2-[(5-methoxy-8-quinolinyl)sulfonyl]aminophenyl)ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide (SML3471)
  • Structural Additions: Incorporates a methoxyquinoline-sulfonamide group and an ethynyl linker.
  • The sulfonamide group enhances hydrogen-bonding interactions, making it more suitable for targeting enzymes like kinases or proteases compared to the simpler target compound .
b) 1,2-Dihydro-N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-4-pyridinecarboxamide (SML3473)
  • Structural Additions : Contains a thienylmethyl and methoxyethyl group.
  • Impact : The thiophene ring introduces sulfur-based interactions, while the methoxyethyl chain improves water solubility. These modifications could favor CNS penetration, unlike the less polar target compound .

Heterocyclic Modifications

a) 6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
  • Structural Additions: Incorporates a thiazole ring and cyclohexylamino group.
  • Impact : The thiazole enhances aromatic stacking and metal-binding capabilities. The bulky cyclohexyl group may improve selectivity for hydrophobic binding pockets in proteins, a trait absent in the target compound .
b) 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide (SML3509)
  • Structural Additions: Substituted with an amino-pyrrolidine group.
  • This contrasts with the target compound’s neutral chloro and methyl groups .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents/Features Key Properties/Applications
2-Chloro-N,6-dimethylpyridine-4-carboxamide C₉H₁₀ClN₃O Cl (C2), N,N-dimethylcarboxamide (C4), CH₃ (C6) Intermediate for agrochemicals/drugs
4-Chloro-N,N-dimethylpyridine-2-carboxamide C₈H₉ClN₂O Cl (C4), N,N-dimethylcarboxamide (C2) Positional isomer; synthetic precursor
SML3471 C₂₇H₂₃ClN₄O₅S Quinoline-sulfonamide, ethynyl linker Kinase inhibitor candidate
SML3473 C₁₆H₂₀N₂O₃S Thienylmethyl, methoxyethyl CNS-targeted drug lead
SML3509 C₂₁H₂₅ClF₂N₄O Amino-pyrrolidine, fluorobenzoyl GPCR modulator

Research Implications

  • Electronic Effects : Chloro and methyl groups in the target compound create a balanced electronic profile, enabling interactions with both hydrophobic and polar residues in target proteins.
  • Metabolic Stability : The dimethylcarboxamide may reduce oxidative metabolism compared to analogs with primary amides or hydroxyl groups.
  • SAR Insights : Structural analogs demonstrate that adding bulky or polar groups (e.g., thiazole, sulfonamide) enhances target specificity but may compromise bioavailability.

Biological Activity

2-Chloro-N,6-dimethylpyridine-4-carboxamide is a compound of interest in various biological studies due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN1OC_8H_{10}ClN_1O with a molecular weight of approximately 173.63 g/mol. The compound features a pyridine ring substituted with a chloro group and a carboxamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC8H10ClN1OC_8H_{10}ClN_1O
Molecular Weight173.63 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro group enhances its lipophilicity and may influence its binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to cancer cell proliferation.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on A549 lung cancer cells revealed that the compound induced apoptosis, leading to a decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .

Table 2: Summary of Biological Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54925Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
HeLa (Cervical)20Inhibition of enzyme activity

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes implicated in cancer metabolism, further supporting its potential as an anticancer agent.

In Vivo Studies

In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal studies indicated that administration of the compound resulted in tumor growth inhibition without significant toxicity at therapeutic doses.

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